Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is a chemical compound with notable pharmacological properties. It belongs to a class of compounds known as adamantane derivatives, which are recognized for their potential therapeutic applications, particularly in the treatment of neurological disorders. The compound's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity.
This compound is classified under organic compounds and specifically falls within the category of amino acids and their derivatives. It has been referenced in various scientific literature and databases, including PubChem and American Elements, indicating its relevance in research and potential medicinal applications. The compound is also associated with other adamantane derivatives, such as memantine, which is known for its role as an NMDA receptor antagonist .
The synthesis of methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride typically involves several steps that may include:
The synthesis may utilize various reagents and catalysts to facilitate the reactions. For example, amine sources can include ammonia or primary amines, while carboxylic acid derivatives may be used for the carboxylation step. The reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular formula for methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is . Its structure features a bicyclic adamantane framework with substituents at specific positions that confer its biological activity.
The compound's three-dimensional conformation is significant for its interaction with biological targets.
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride can participate in various chemical reactions:
The stability of the compound under different pH levels influences its reactivity profile. Understanding these reactions is crucial for designing experiments that explore its pharmacological properties.
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride acts primarily on the glutamatergic system by modulating NMDA receptors. It functions as a non-competitive antagonist, which means it binds to sites on the receptor that do not compete with glutamate but inhibit receptor activation.
Research indicates that compounds like this one can reduce excitotoxicity associated with excessive glutamate signaling in conditions such as Alzheimer's disease and other neurodegenerative disorders . This mechanism highlights its potential therapeutic benefits in managing symptoms related to these diseases.
Safety data indicates that it may pose certain hazards if ingested or improperly handled .
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride has several potential applications in scientific research:
Molecular Formula: C₁₄H₂₄ClNO₂Molecular Weight: 273.7989 g/molSMILES: COC(=O)C12CC3(C)CC(C1)(C)CC(C2)(C3)N.Cl [1] [3]
The synthesis of complex adamantane derivatives like methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride fundamentally relies on precise bromination and functionalization of the adamantane core. The inherent tertiary bridgehead positions of adamantane exhibit enhanced reactivity towards electrophilic substitution, particularly bromination, which serves as a critical gateway for introducing diverse functional groups. A significant challenge lies in achieving regioselective bromination at the 1,3,5-positions to establish the symmetrical trisubstitution pattern required for subsequent transformations [2].
Advanced methodologies leverage tribromoadamantane (1,3,5-tribromoadamantane) as a pivotal intermediate. This compound is synthesized directly from adamantane via controlled bromination. Research indicates that optimizing reaction conditions is paramount: using iron as a catalyst in bromine (Br₂) at low temperatures (~0°C) significantly suppresses polybromination and dibromide formation, achieving isolated yields exceeding 80% [2] [5] [7]. Subsequent functionalization exploits the reactivity of the carbon-bromine bonds. A highly effective strategy involves the conversion of tribromoadamantane to triethynyladamantane (1,3,5-triethynyladamantane) via sequential treatment with vinyl bromide and aluminum chloride (AlCl₃), followed by elimination using potassium tert-butoxide (tBuOK). This alkyne-functionalized intermediate is exceptionally versatile for further derivatization due to the reactivity of the ethynyl groups [2].
Table 1: Bromination Strategies for Adamantane Core Functionalization
Starting Material | Reagents/Conditions | Key Intermediate | Yield (%) | Key Advantage | Reference |
---|---|---|---|---|---|
Adamantane | Br₂, Fe catalyst, 0°C, 12h | 1,3,5-Tribromoadamantane | >80 | High regioselectivity, minimizes di-bromo | [2] |
1,3,5-Tribromoadamantane | Vinyl bromide, AlCl₃; then tBuOK | 1,3,5-Triethynyladamantane | High (Good) | Enables versatile alkyne chemistry | [2] |
Trisubstituted Acid | Br₂, H₂O, CH₃CN, 24h reflux | Bridgehead Bromide/Acetamide | Good | One-pot bromination/Ritter reaction | [2] |
The bridgehead bromination of trisubstituted adamantanes, such as the tricarboxylic acid precursor to the target methyl ester, presents specific challenges due to steric hindrance and potential side reactions like α-bromination of carboxylic acids. Careful optimization using bromine with catalytic iron at 0°C for 12 hours has proven successful for introducing the crucial fourth substituent at the remaining bridgehead position, enabling subsequent amination [2].
Introducing the amine and carboxylate functionalities onto the sterically congested adamantane core requires robust synthetic techniques. The bridgehead amine is typically installed via a Ritter reaction, exploiting the reactivity of a pre-formed bridgehead bromide. The bromide intermediate is reacted with a nitrile, most commonly acetonitrile (CH₃CN), under strongly acidic conditions (e.g., sulfuric acid, H₂SO₄, or nitronium tetrafluoroborate, NO₂BF₄), to yield the corresponding N-acetyl adamantylamine derivative [2] [5] [7]. A significant advancement is the development of a one-pot bromination/Ritter reaction protocol. Treating the trisubstituted adamantane tricarboxylic acid (or its ester precursor) with bromine in a mixture of water and acetonitrile under reflux conditions directly provides the N-acetamido derivative. This method streamlines the synthesis, achieving good yields while minimizing isolation steps of potentially unstable intermediates [2].
The N-acetyl protecting group is subsequently cleaved via acidic hydrolysis. Refluxing the acetamide in concentrated aqueous hydrochloric acid (HCl) effectively yields the primary amine as its hydrochloride salt. Notably, studies indicate that under these controlled acidic conditions, substitution of the amine by chlorine is minimal, preserving the crucial amino functionality essential for the final compound [2] [5].
Carboxylation strategies often target positions already defined during the initial bromination/functionalization sequence. A highly efficient method involves the derivatization of the triethynyladamantane intermediate. Treatment with a strong base, such as n-butyllithium (nBuLi), generates the lithium acetylide, which is subsequently quenched by bubbling carbon dioxide (CO₂) through the reaction mixture. This transformation cleanly yields the corresponding tricarboxylic acid in excellent yields (>90%). This acid can then be esterified using standard Fischer esterification conditions (methanol, MeOH, catalyzed by sulfuric acid, H₂SO₄) or via alkylation with methyl iodide (CH₃I) in the presence of a base to furnish the methyl ester functionality [2] [3].
Table 2: Key Amidation and Carboxylation Steps for Target Molecule Synthesis
Reaction Type | Starting Intermediate | Reagents/Conditions | Product | Yield (%) | Critical Control Parameter |
---|---|---|---|---|---|
Ritter Reaction (One-Pot) | Trisubstituted Adamantane | Br₂, H₂O, CH₃CN, Reflux, 24h | N-(3,5,7-Trimethyl-1-adamantyl)acetamide | Good | Reaction time, Bromine stoichiometry |
Acidic Hydrolysis | N-Acetyl Adamantylamine | Concentrated HCl(aq), Reflux | 3-Amino-5,7-dimethyladamantane-1-carboxylic acid HCl | Good-High | Acid concentration, Temperature control |
Carboxylation | 1,3,5-Triethynyladamantane | 1. nBuLi; 2. CO₂(g) | 1,3,5-Tris(carboxy)adamantane | >90 | Acetylide formation temperature, CO₂ flow rate |
Esterification | Tricarboxylic Acid | CH₃OH, H₂SO₄ (cat.), Reflux OR CH₃I, Base | Methyl 1,3,5-tris(carboxylate)adamantane | Moderate-High | Reaction time, Removal of water (Fischer) |
The conversion of the free base amine to the pharmaceutically relevant and stable hydrochloride salt is a critical purification and isolation step. The hydrochloride salt of methyl 3-amino-5,7-dimethyladamantane-1-carboxylate exhibits significantly enhanced crystallinity and stability compared to the free base, facilitating handling and storage [1] [3] [5].
The primary method involves treating the free base amine, either in situ after hydrolysis of the acetamide or after isolation and purification, with hydrogen chloride (HCl). This can be achieved using different sources:
Solvent selection profoundly impacts salt purity, crystal morphology, and yield. Aqueous alcohols (e.g., ethanol/water, isopropanol/water mixtures) are frequently employed for recrystallization. These solvents offer a balance between dissolving the free base or its salt at elevated temperatures and promoting crystallization upon cooling. Optimization involves varying the alcohol/water ratio and crystallization temperature to maximize yield and purity [5] [7] [10]. The inherent solubility of the hydrochloride salt in acidic water allows for effective purification by dissolution and washing with organic solvents to remove non-polar impurities before salting out or concentrating for crystallization.
While direct functionalization strategies are preferred for core modifications, coupling agents play crucial roles in synthesizing specific intermediates or analogues, particularly when attaching the target carboxylate moiety via a spacer or for modifying the amine protection. The most relevant application within the context of adamantane scaffolds involves activating carboxylic acids for amide bond formation, potentially during the synthesis of precursors or for attaching protecting groups [2] [6].
A prominent example involves the activation of adamantane polycarboxylic acids. To generate activated esters like N-hydroxysuccinimide (NHS) esters for subsequent conjugation (e.g., in multivalent ligand scaffold synthesis), carbodiimide-based coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a classic reagent used in conjunction with NHS. The tricarboxylic acid intermediate is reacted with NHS in the presence of DCC in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is subsequently displaced by NHS to yield the stable, water-soluble NHS ester. This activated ester is highly reactive towards amines, facilitating conjugation [2].
While less directly applicable to the final step of synthesizing methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride itself, where the carboxylate is a simple methyl ester installed earlier, this methodology is vital for preparing derivatives or complex intermediates where the adamantane core needs to be linked via amide bonds. Carbodiimides (DCC, EDCI) and related agents (e.g., HATU, HBTU) remain indispensable tools in the synthetic chemist's arsenal for constructing complex adamantane-based architectures [2] [6]. The choice of coupling agent and additive depends on the solubility of the adamantane acid, the desired reaction rate, and the ease of byproduct removal.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9